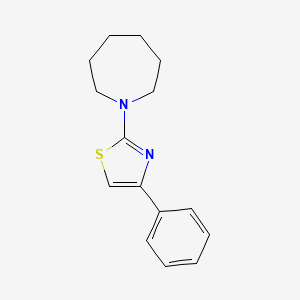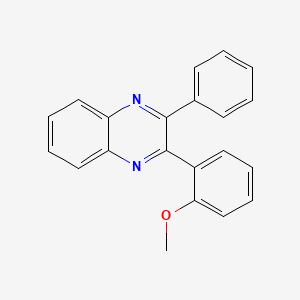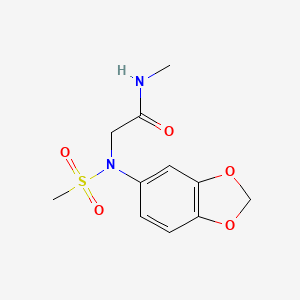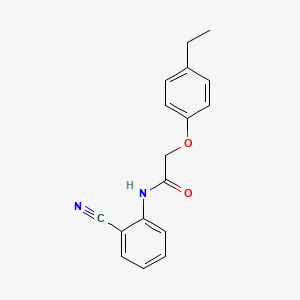
1-(4-phenyl-1,3-thiazol-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-phenyl-1,3-thiazol-2-yl)azepane is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of azepane derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-phenyl-1,3-thiazol-2-yl)azepane is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of various enzymes and proteins, such as topoisomerase II, tubulin, and histone deacetylases.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-phenyl-1,3-thiazol-2-yl)azepane can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, this compound has been shown to possess neuroprotective properties, which may be beneficial for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-phenyl-1,3-thiazol-2-yl)azepane in lab experiments is its potent biological activity. However, one of the limitations is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 1-(4-phenyl-1,3-thiazol-2-yl)azepane. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential use as a diagnostic tool for the detection of cancer cells. Additionally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for research purposes.
In conclusion, 1-(4-phenyl-1,3-thiazol-2-yl)azepane is a promising compound that exhibits potent biological activities and has potential applications in various fields of scientific research. Its complex synthesis method and limited availability may pose challenges for its use in lab experiments, but further studies may lead to the development of more efficient methods and applications.
Méthodes De Synthèse
The synthesis of 1-(4-phenyl-1,3-thiazol-2-yl)azepane can be achieved through a multi-step process. The first step involves the reaction of 4-phenyl-2-aminothiazole with 1,4-dibromobutane to form the intermediate compound, 1-(4-phenyl-1,3-thiazol-2-yl)hexane. This intermediate compound is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product, 1-(4-phenyl-1,3-thiazol-2-yl)azepane.
Applications De Recherche Scientifique
1-(4-phenyl-1,3-thiazol-2-yl)azepane has been extensively studied for its biological activities. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been found to possess antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-7-11-17(10-6-1)15-16-14(12-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAJONOVKCGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)

![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)


![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)

![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)